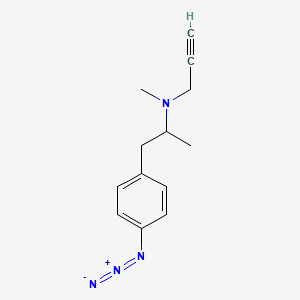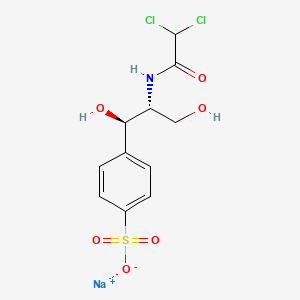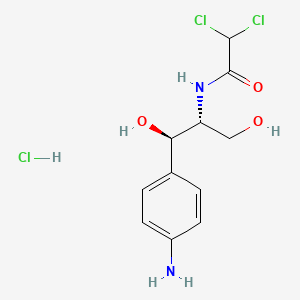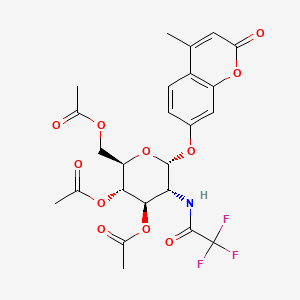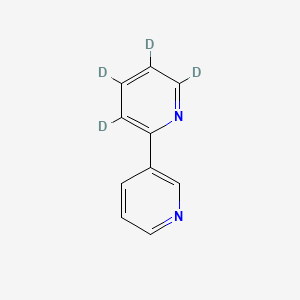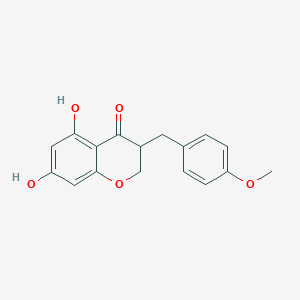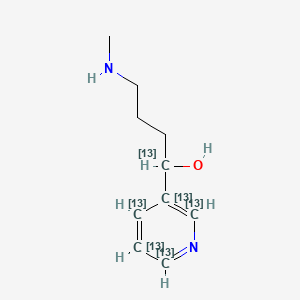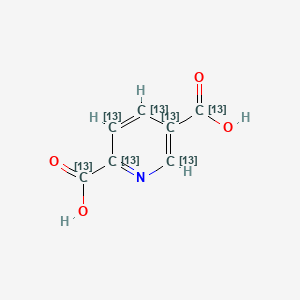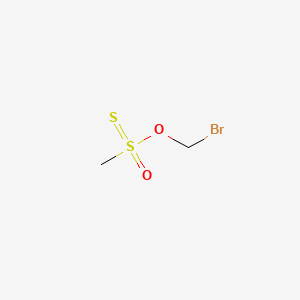
Bromomethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl Methanethiosulfonate is a chemical compound used in proteomics research . It is supplied by various chemical suppliers .
Synthesis Analysis
The synthesis of bromomethyl compounds has been discussed in various studies . For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N has been reported .Molecular Structure Analysis
The molecular structure of similar compounds, such as methyl methanethiosulfonate, has been determined in the gas phase from electron-diffraction data supplemented by ab initio (HF, MP2) and density functional theory (DFT) calculations using 6-31G(d), 6-311++G(d,p), and 6-311G(3df,3pd) basis sets .Chemical Reactions Analysis
A method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method minimizes the generation of highly toxic byproducts.Scientific Research Applications
1. Biochemical Research Applications
Bromomethyl Methanethiosulfonate plays a pivotal role in understanding the biochemical pathways and mechanisms within living organisms. Its reactivity with thiol groups on cysteine residues makes it a valuable tool for probing protein structure and function. For instance, methanethiosulfonate reagents have been utilized to modify enzymes, revealing significant insights into their catalytic mechanisms and structural dynamics. By attaching chiral auxiliaries to cysteine mutants of enzymes, researchers have induced dramatic changes in activity, highlighting the potential of BMTS derivatives for enzyme engineering and functional studies (Dickman & Jones, 2000).
2. Molecular Biology and RNA Research
In molecular biology, BMTS derivatives have been employed to label and purify RNA molecules, facilitating the study of RNA turnover and function. For example, an efficient and reversible covalent chemistry method using methanethiosulfonate (MTS) reagents has significantly advanced our ability to track distinct RNA populations. This method outperforms traditional biotin-based labeling, offering higher yields and less bias in RNA enrichment, enabling detailed studies of microRNA turnover without affecting global RNA levels (Duffy et al., 2015).
3. Chemical Biology and Protein Modification
BMTS's reactivity is not limited to protein and RNA studies; it also extends to chemical biology, where it has been used for the selective modification of proteins. Specifically, the ability of BMTS derivatives to form disulfide bonds with thiol-containing molecules has been exploited for site-directed modifications. This approach allows for the reversible regulation of protein function and the study of redox-regulated proteins, offering a gateway to developing novel therapeutic strategies and understanding protein dynamics at a molecular level (Karala & Ruddock, 2007).
4. Redox Biology and Therapeutic Applications
In redox biology, BMTS compounds have shown promise in therapeutic applications, particularly as potential antidotes for toxic gas exposure. Research into sodium tetrathionate as a cyanide and methanethiol antidote exemplifies the broader potential of BMTS-related compounds. Such studies underline the importance of BMTS derivatives in developing treatments for poisoning by substances that inhibit mitochondrial enzymes, demonstrating the compound's utility beyond basic biochemical research (Chan et al., 2021).
Safety And Hazards
Future Directions
S-methyl methanethiosulfonate, a sulfur-containing volatile organic compound produced by plants and bacterial species, has recently been described to be an efficient anti-oomycete agent with promising perspectives for the control of the devastating potato late blight disease caused by Phytophthora infestans . This suggests potential future directions for the use of similar compounds like Bromomethyl Methanethiosulfonate.
properties
IUPAC Name |
bromomethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO2S2/c1-7(4,6)5-2-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFNLHWSZJUFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

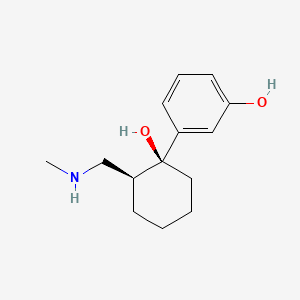
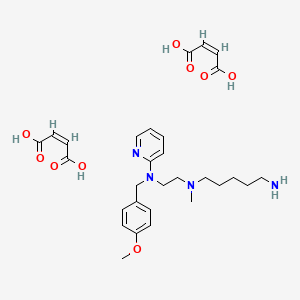
![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)
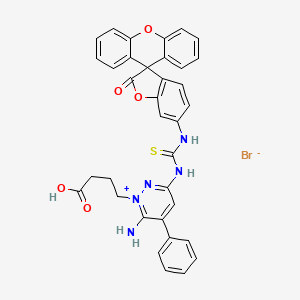
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)
